Sodium sarcosinate

Beschreibung

Historical Context and Discovery of Sarcosine Derivatives

The journey of sodium sarcosinate begins with the discovery of its parent compound, sarcosine (N-methylglycine). In 1847, the German chemist Justus von Liebig first isolated and named sarcosine. wikipedia.orgiris-biotech.demdpi.com A pivotal moment in understanding its structure came in 1862 when Jacob Volhard synthesized it, confirming that sarcosine is N-methylglycine. wikipedia.org This was achieved by reacting methylamine with monochloroacetic acid. wikipedia.org Prior to its synthesis, sarcosine was recognized as a hydrolysis product of creatine, a compound abundant in meat extract. wikipedia.org

The development of sarcosine derivatives has been a continuous area of research. For instance, the synthesis of N-acetimidoyl derivatives of glycine and sarcosine was reported in 1974. nih.gov In the early 2000s, sarcosine-based derivatives were identified as the first potent and selective inhibitors of the glycine transporter 1 (GlyT1), which sparked interest in their potential therapeutic applications. researchgate.net Another notable derivative, saralasin, an antagonist of angiotensin II, was developed to be resistant to metabolism by aminopeptidases, a characteristic imparted by the sarcosine substitution. nih.gov

Chemical Nomenclature and Structural Features of this compound

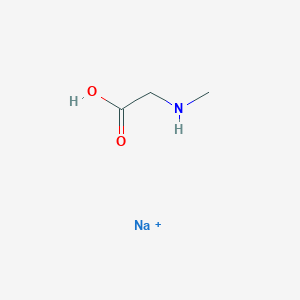

This compound is chemically known as sodium N-methylglycinate. camachem.comcymitquimica.com Its chemical formula is C₃H₆NNaO₂. camachem.combiosynth.comnih.gov The structure consists of a glycine molecule where a methyl group has replaced one of the hydrogen atoms on the nitrogen atom. camachem.com It is the sodium salt of N-methylglycine. cymitquimica.com

| Identifier | Value |

| IUPAC Name | sodium;2-(methylamino)acetate nih.gov |

| CAS Number | 4316-73-8 cymitquimica.combiosynth.comnih.govalzchem.com |

| Chemical Formula | C₃H₆NNaO₂ camachem.combiosynth.comnih.govbiocompare.com |

| Molecular Weight | 111.08 g/mol biosynth.combiocompare.com |

Distinction between this compound and Sodium Lauroyl Sarcosinate

It is crucial to distinguish this compound from a related but distinct compound, sodium lauroyl sarcosinate. pakistan-cosmetics.comsarchemlabs.comelchemy.comhonest.comprose.com While both are derived from sarcosine, sodium lauroyl sarcosinate is an N-acyl derivative of sarcosine, specifically an N-lauroyl derivative. sarchemlabs.comatamanchemicals.com It is an anionic surfactant created from the reaction of lauroyl chloride and sarcosine. atamanchemicals.com

The key structural difference lies in the presence of a lauroyl group (a 12-carbon fatty acid chain) attached to the nitrogen atom in sodium lauroyl sarcosinate. atamanchemicals.comwikipedia.orgchemicalbook.com This gives it a significantly different chemical formula (C₁₅H₂₈NNaO₃) and a higher molecular weight (293.38 g/mol ). wikipedia.orgfartaklotus.com This structural modification also imparts distinct physical and chemical properties, particularly its pronounced surfactant capabilities. atamanchemicals.comwikipedia.orgatamankimya.com

| Feature | This compound | Sodium Lauroyl Sarcosinate |

| Chemical Formula | C₃H₆NNaO₂ camachem.combiosynth.comnih.gov | C₁₅H₂₈NNaO₃ wikipedia.orgfartaklotus.com |

| Molecular Weight | 111.08 g/mol biosynth.combiocompare.com | 293.38 g/mol wikipedia.org |

| Structure | Sodium salt of N-methylglycine camachem.comcymitquimica.com | Sodium salt of N-lauroyl-N-methylglycine atamankimya.com |

Amphiphilic Nature and Molecular Architecture

This compound itself is a simple amino acid salt and is highly soluble in water. camachem.comcymitquimica.com The term "amphiphilic" is more accurately applied to its N-acyl derivatives, such as sodium lauroyl sarcosinate. atamanchemicals.comwikipedia.org These derivatives possess both a hydrophilic (water-attracting) carboxylate head group and a hydrophobic (water-repelling) long-chain acyl tail. atamanchemicals.comwikipedia.orgfartaklotus.com This dual nature is fundamental to their function as surfactants. atamanchemicals.com

In the case of sodium lauroyl sarcosinate, the hydrophobic part is the 12-carbon lauroyl chain, and the hydrophilic part is the N-methylglycinate (sarcosinate) head. atamanchemicals.comwikipedia.org This molecular architecture allows them to reduce surface tension and form micelles in aqueous solutions. atamanchemicals.comacs.org

Significance and Broad Research Relevance in Academic Disciplines

This compound and its derivatives have found utility in a wide range of research areas. In biochemistry and molecular biology, N-acyl sarcosinates are used as detergents for protein denaturation and to disrupt biological membranes. atamankimya.com For example, sodium lauroyl sarcosinate is employed in DNA extraction and protein purification. atamanchemicals.com It has also been studied for its potential to induce amyloid fibrillation in proteins like human serum albumin under certain conditions. nih.gov

In the field of materials science and colloid chemistry, the surfactant properties of sodium N-dodecanoyl sarcosinate have been investigated, including its micelle formation and interaction with various salts. acs.org Research has also explored its use in creating pH-sensitive vesicles when combined with other amphiphiles. wikipedia.org

Furthermore, sarcosine itself has been a subject of interest in medical research, particularly as a potential biomarker for prostate cancer. mdpi.comtaylorandfrancis.com Derivatives of sarcosine have also been explored for their potential as inhibitors of glycine transporters, with implications for neuroscience. researchgate.net In industrial applications, this compound serves as a corrosion inhibitor and is used in the synthesis of other chemicals. camachem.commdpi.com

Scope and Objectives of the Research Outline

This article provides a foundational understanding of the chemical compound this compound. The primary objective is to present a clear and scientifically accurate overview based on the specified outline. The scope is strictly limited to the historical context of sarcosine and its derivatives, the chemical identity and structure of this compound, the critical distinction from sodium lauroyl sarcosinate, its molecular characteristics, and its broad relevance in scientific research. The content is intended to be informative for a professional audience with an interest in chemistry and biochemistry, focusing solely on the fundamental aspects of the compound without delving into application-specific details beyond what is necessary to illustrate its significance.

Eigenschaften

IUPAC Name |

sodium;2-(methylamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2.Na/c1-4-2-3(5)6;/h4H,2H2,1H3,(H,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUFONQSOSYEWCN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6NNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

107-97-1 (Parent), 68411-97-2 (Parent) | |

| Record name | Sarcosine sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004316738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amides, coconut oil, with sarcosine, sodium salts | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061791591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5027568 | |

| Record name | Sarcosine sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Glycine, N-methyl-, N-coco acyl derivs., sodium salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycine, N-methyl-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

4316-73-8, 61791-59-1, 68411-98-3, 68411-99-4 | |

| Record name | Sarcosine sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004316738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amides, coconut oil, with sarcosine, sodium salts | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061791591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N-methyl-, N-C10-18-fatty acyl derivs., sodium salts | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068411983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N-methyl-, N-(C12-18-alkylsulfonyl) derivs., sodium salts | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068411994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N-methyl-, N-coco acyl derivs., sodium salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycine, N-methyl-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycine, N-methyl-, N-C10-18-fatty acyl derivs., sodium salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycine, N-methyl-, N-(C12-18-alkylsulfonyl) derivs., sodium salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sarcosine sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium sarcosinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.126 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Glycine, N-methyl-, N-coco acyl derivs., sodium salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.431 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Glycine, N-methyl-, N-C10-18-fatty acyl derivs., sodium salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.760 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM SARCOSINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6EHN3PQL8Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization Methodologies in Contemporary Chemistry

Traditional and Industrial Synthesis Routes

The industrial production of sodium sarcosinate and its derivatives relies on several established chemical synthesis methods. These routes are valued for their efficiency and scalability, forming the backbone of commercial manufacturing.

Chloroacetic Acid Method

A primary industrial method for synthesizing this compound involves the reaction of chloroacetic acid or its sodium salt (sodium chloroacetate) with methylamine. google.comjustia.com The reaction is typically conducted in an aqueous solution. When sodium chloroacetate and an aqueous methylamine solution are reacted in the presence of sodium hydroxide, the process is carried out under controlled conditions of temperature (80–85 °C) and pressure (0.15–0.2 MPa). google.com The fundamental chemical transformation is the nucleophilic substitution of the chlorine atom in the chloroacetic acid molecule by the methylamine group.

The reaction can be represented by the following equation: ClCH₂COONa + CH₃NH₂ → CH₃NHCH₂COONa + HCl google.com

To achieve a high-purity solid product, further steps are often involved. For instance, after the initial reaction, the resulting solution can be treated to separate by-products and unreacted reagents before crystallization and drying. google.com One patented method describes reacting chloroacetic acid with methylamine, followed by acidification with hydrochloric acid to form sarcosine hydrochloride, which can then be neutralized to obtain sarcosine or its sodium salt. justia.com Another variation involves adding sodium bicarbonate to a solution of chloroacetic acid, followed by the dropwise addition of methylamine. chemicalbook.com

Table 1: Reaction Parameters for the Chloroacetic Acid Method

| Parameter | Value/Condition | Source |

|---|---|---|

| Reactants | Sodium chloroacetate, Methylamine, Sodium hydroxide | google.com |

| Temperature | 80–85 °C | google.com |

| Pressure | 0.15–0.2 MPa | google.com |

| pH Control | Acidification and neutralization steps may be used for purification | justia.comchemicalbook.com |

Hydroxyacetonitrile Method

Another significant industrial route for producing this compound is the hydroxyacetonitrile method. google.com This process is a variation of the Strecker amino acid synthesis. The synthesis begins with the condensation of hydroxyacetonitrile (also known as glycolonitrile) with methylamine to form methylaminoacetonitrile. google.com Hydroxyacetonitrile itself is typically produced from formaldehyde and hydrogen cyanide. justia.comgoogle.com

The resulting methylaminoacetonitrile is then subjected to hydrolysis, usually with a strong base like sodium hydroxide, to yield the sodium salt of sarcosine. google.com

The steps can be summarized as follows:

Condensation: Hydroxyacetonitrile + Methylamine → Methylaminoacetonitrile

Hydrolysis: Methylaminoacetonitrile + NaOH → this compound + NH₃

A specific patent details a process where hydroxyacetonitrile and methylamine are condensed, and the resulting methylaminoacetonitrile is hydrolyzed at 120°C with sodium hydroxide to produce a mixture of this compound and free sodium hydroxide. google.com Subsequent steps involve neutralization and purification using techniques like electrodialysis to separate sodium chloride and obtain a high-purity sarcosine solution, which is then converted to solid this compound. google.com

Acyl Chloride Method (Schotten-Baumann Reaction)

The Schotten-Baumann reaction is a widely used commercial method for producing N-acyl derivatives of this compound, such as sodium lauroyl sarcosinate. google.comscirp.orgglobethesis.com This method does not synthesize this compound itself but rather uses it as a key reactant. The process involves the condensation of a fatty acid chloride (an acyl chloride) with an amino acid, in this case, sarcosine (or its sodium salt), under alkaline conditions. scirp.orgscirp.org

The general reaction is as follows: R-COCl + CH₃NHCH₂COONa + NaOH → R-CO-N(CH₃)CH₂COONa + NaCl + H₂O google.com

In this reaction, 'R-COCl' represents a fatty acid chloride, like lauroyl chloride. The reaction is typically carried out in a mixed solvent system, such as acetone-water, to dissolve both the water-soluble this compound and the oil-soluble fatty acid chloride. globethesis.com After the reaction is complete, the crude N-acyl sarcosinate salt is often acidified to liberate the free N-acyl sarcosine acid, which is then separated from aqueous by-products and re-neutralized to obtain the purified salt form. google.com

Table 2: Schotten-Baumann Reaction for Sodium Lauroyl Sarcosinate

| Parameter | Description | Source |

|---|---|---|

| Reactants | Lauroyl chloride, this compound, Base (e.g., NaOH) | google.comgoogleapis.com |

| Reaction Type | Condensation (Acylation) | scirp.org |

| Conditions | Alkaline, often in a mixed solvent system (e.g., acetone-water) | globethesis.com |

| Product | Sodium N-lauroyl sarcosinate | globethesis.com |

| Purification | Acidification to precipitate the free acid, followed by separation and re-neutralization | google.com |

Enzymatic Synthesis Approaches

Enzymatic methods for producing amino acid-based surfactants, including N-acyl sarcosinates, are gaining prominence as environmentally friendly alternatives to traditional chemical synthesis. scirp.orgnih.gov These bio-catalytic approaches offer milder reaction conditions and high specificity. scirp.org

Bio-catalytic Reactions for Amino Acid-Based Surfactants

Bio-catalytic synthesis of N-acyl amino acids involves the formation of an amide bond between the amino group of an amino acid and a fatty acid. nih.gov This process is more demanding than ester synthesis because of the zwitterionic nature of amino acids in aqueous solutions, which requires proton abstraction from the ammonium group. nih.gov Hydrolases, such as lipases and proteases, are commonly employed to catalyze these reactions, typically through reverse hydrolysis or aminolysis in non-aqueous or low-water environments. nih.gov

These enzymatic reactions are considered a "green" alternative because they avoid the use of hazardous chemicals like phosgene (used to make acyl chlorides) and large amounts of organic solvents associated with methods like the Schotten-Baumann reaction. scirp.orgnih.gov The reactions proceed under mild temperatures and pressures, reducing energy consumption. conicet.gov.ar

Specific Enzyme Systems Employed (e.g., Papain, Porcine Pancreatic Lipase)

Several enzyme systems have been successfully used to synthesize amino acid-based surfactants.

Papain : This cysteine protease, derived from the latex of Carica papaya, is a versatile biocatalyst for forming amide and ester bonds. conicet.gov.archalmers.seworthington-biochem.comcreative-enzymes.com Papain has been effectively used to catalyze the condensation between N-protected amino acids and various nucleophiles, including long-chain alkyl amines. academie-sciences.fr It has demonstrated effectiveness in synthesizing arginine-based surfactants by catalyzing the formation of amide bonds. conicet.gov.archalmers.se Papain is noted for its stability and activity across a wide range of conditions, including elevated temperatures. worthington-biochem.com

Porcine Pancreatic Lipase (PPL) : PPL is another widely utilized enzyme in the synthesis of amino acid surfactants. chalmers.se It is a type of lipase that can catalyze the amidation of amino acids with fatty acids or their derivatives. chalmers.semdpi.com For example, PPL has been used to catalyze the reaction between amino acids like lysine and phenylalanine with dodecylamine, achieving high yields. chalmers.se Lipases such as PPL are attractive for industrial applications due to their catalytic efficiency in organic solvents. nih.gov The enzyme's ability to function in non-aqueous media is crucial for synthesizing surfactants where reactants have different polarities (hydrophilic amino acid and hydrophobic fatty acid). mdpi.com

Table 3: Comparison of Enzymes in Surfactant Synthesis

| Enzyme | Source | Reaction Catalyzed | Key Characteristics | Source |

|---|---|---|---|---|

| Papain | Carica papaya latex | Amide and ester bond formation | Cysteine protease, high thermal stability, broad specificity | conicet.gov.archalmers.seworthington-biochem.comacademie-sciences.fr |

| Porcine Pancreatic Lipase (PPL) | Porcine pancreas | Amidation, Esterification | Hydrolase, effective in organic solvents, enantioselective | chalmers.semdpi.comnih.gov |

Green Chemistry and Sustainable Synthesis Strategies

In response to growing environmental concerns, green chemistry principles are increasingly being integrated into the synthesis of this compound and its derivatives. These strategies prioritize the use of renewable resources and environmentally benign reaction conditions.

Utilization of Natural Oil Derivatives (e.g., Fatty Acid Methyl Esters)

A significant advancement in the green synthesis of N-acyl sarcosinates involves replacing traditional acylating agents, like fatty acyl chlorides, with derivatives from natural oils, such as fatty acid methyl esters (FAMEs). chalmers.segoogle.com This approach is more environmentally friendly as it avoids the production of large amounts of waste acid and circumvents the use of highly irritating and toxic reagents like phosphorus trichloride or thionyl chloride. google.com

The synthesis of N-cocoyl sarcosinates, for instance, can be achieved by reacting the sodium salt of sarcosine with methyl esters of coconut fatty acids. google.com This reaction is often carried out in a low molecular weight polyol medium, such as glycerin or propylene glycol, at temperatures ranging from 100 to 180°C. google.com To catalyze the reaction and maintain a high pH (above 13), an aqueous solution of an alkali metal hydroxide is added throughout the process. google.com This method results in a high yield and purity of the final product with nearly complete conversion of the reactants. google.com Similarly, triglycerides from sources like coconut, peanut, soybean, or palm kernel oil can be used directly, with sodium methylate acting as a catalyst. chalmers.se

A patented method for producing sodium palm kernel oleoyl sarcosinate involves reacting methyl palm kernel oleate with this compound in the presence of PEG 1000 as a phase transfer catalyst at 170°C for 7 hours. google.com Another example is the synthesis of sodium soybean oleoyl sarcosinate, which is conducted by reacting methyl soybean oleate with this compound at 160°C for 8 hours, also using PEG 1000. google.com The use of FAMEs from natural oils provides a sustainable and efficient route to various fatty acyl sodium sarcosinates. google.com

Phase Transfer Catalysis in this compound Synthesis

Phase transfer catalysis (PTC) has emerged as a valuable technique in the synthesis of this compound derivatives, particularly when using reactants that are immiscible. wiley-vch.de PTC facilitates the transfer of a reactant from one phase to another where the reaction occurs, thereby increasing the reaction rate. nitrkl.ac.in

In the synthesis of fatty acyl sodium sarcosinates from FAMEs, a phase transfer catalyst like polyethylene glycol (PEG 1000) can be employed. google.com The catalyst helps to overcome the phase barrier between the fatty acid methyl ester and the this compound. google.com For example, the preparation of sodium cocoyl sarcosinate can be achieved by reacting methyl cocoate with this compound at 180°C for 6 hours in the presence of PEG 1000. google.com This method boasts a high utilization of raw materials and produces a product that can often be used directly without extensive purification. google.com The mechanism of PTC typically involves the catalyst forming an ion-pair with the anion of one reactant, which is then soluble in the phase containing the other reactant, allowing the reaction to proceed. nitrkl.ac.in

Kinetic and Mechanistic Studies of Synthesis Reactions

Understanding the kinetics and mechanisms of synthesis reactions is crucial for optimizing production processes, improving yields, and ensuring product quality.

Reaction Parameters and Optimization (Temperature, Molar Ratios, pH, Reaction Time)

The synthesis of sodium N-acyl sarcosinates is influenced by several key parameters that must be carefully controlled for optimal results.

Temperature: In the synthesis of sodium cocoyl sarcosinate from cocoyl chloride and this compound, temperature plays a critical role. Studies have investigated a temperature range of 0–35 °C, with higher temperatures potentially leading to the decomposition of cocoyl chloride. researchgate.net For the synthesis of N-cocoyl sarcosinates from FAMEs, a higher temperature range of 100 to 180°C is necessary, with 140-160°C being optimal to ensure a rapid reaction while avoiding product oligomerization. google.com

Molar Ratios: The molar ratio of reactants significantly impacts the yield. In the reaction between this compound and cocoyl chloride, molar ratios of this compound to cocoyl chloride ranging from 1.1 to 1.4 have been tested, with a ratio of 1.30 yielding the highest product amount of 97.45%. researchgate.net When using FAMEs, the molar ratio of the methyl esters of coconut oil fatty acids to the sodium salt of sarcosine is typically in the range of 0.8:1 to 1:1. google.com

pH: The pH of the reaction medium is another crucial factor. For the synthesis involving cocoyl chloride, the pH is initially adjusted to a range of 10–12. researchgate.net After the reaction, for product purification, the pH is brought down to 7.5–8.5. researchgate.net In the greener synthesis route using FAMEs, a high pH of over 13 is maintained by the continuous addition of an alkali metal hydroxide catalyst. google.com

Reaction Time: The duration of the reaction also affects the yield. For the cocoyl chloride method, optimal yields are typically achieved within 150–180 minutes. researchgate.net In the synthesis of this compound from sodium monochloroacetate and methylamine, the total reaction time is reported to be 6 hours. researchgate.net The FAME-based synthesis of N-cocoyl sarcosinates is generally completed within 4 hours to prevent oligomerization and resinification of the product. google.com

| Parameter | Optimal Range/Value | Synthesis Method | Reference |

| Temperature | 0-35 °C | Cocoyl Chloride | researchgate.net |

| 140-160 °C | Fatty Acid Methyl Ester | google.com | |

| Molar Ratio | 1.30 (Sod. Sarcosinate:Cocoyl Chloride) | Cocoyl Chloride | researchgate.net |

| 0.8:1 to 1:1 (FAME:Sod. Sarcosinate) | Fatty Acid Methyl Ester | google.com | |

| pH | 10-12 (reaction), 7.5-8.5 (purification) | Cocoyl Chloride | researchgate.net |

| >13 | Fatty Acid Methyl Ester | google.com | |

| Reaction Time | 150-180 minutes | Cocoyl Chloride | researchgate.net |

| < 4 hours | Fatty Acid Methyl Ester | google.com | |

| 6 hours | Sod. Monochloroacetate/Methylamine | researchgate.net |

Reaction Order and Rate Constant Determination

Kinetic studies provide fundamental insights into the reaction mechanism. The synthesis of sodium cocoyl sarcosinate from cocoyl chloride and N-methyl glycine has been found to follow second-order kinetics. researchgate.net At a temperature of 35 °C, the reaction rate constant (k) was determined to be 0.0153 mol⁻¹ L s⁻¹. researchgate.net Similarly, the synthesis of this compound via a one-step amidation reaction was also suggested to follow a second-order reaction equation, with a rate constant (κ) of 0.0085. researchgate.net

In a different context, the reaction of CO2 absorption in aqueous potassium sarcosinate solutions was found to be first order with respect to CO2 and have an apparent reaction order of 1.66 for potassium sarcosinate. acs.org The activation energy for this process was approximately 26 kJ/mol. acs.org

| Reaction | Reaction Order | Rate Constant (k) | Conditions | Reference |

| Sod. Cocoyl Sarcosinate Synthesis | Second-order | 0.0153 mol⁻¹ L s⁻¹ | 35 °C | researchgate.net |

| Sod. Sarcosinate Synthesis | Second-order | 0.0085 | (30±3)°C | researchgate.net |

| CO2 Absorption in Pot. Sarcosinate | 1 (in CO2), 1.66 (in Pot. Sarcosinate) | - | 298-308 K | acs.org |

Novel Derivatization Techniques for Functionalization

Derivatization of this compound and related compounds is performed to enhance their properties or to facilitate their analysis. Novel techniques focus on creating functionalized materials with specific applications.

One approach involves the derivatization of sarcosine for analytical purposes. For instance, N,N'-dicyclohexylcarbodiimide (DCC), typically used as a condensation reagent, has been employed as a derivatization reagent for the sensitive detection of sarcosine by liquid chromatography-ion trap mass spectrometry. researchgate.net This method improves the chromatographic retention and detection sensitivity of sarcosine. researchgate.net Another technique involves derivatizing the multiple functional groups of amino acids, including sarcosine, with 1-bromobutane to improve their hydrophobicity and basicity for LC-MS/MS analysis. researchgate.net

In the realm of material science, functionalization techniques are used to create novel materials. For example, nanozymes with laccase-mimicking activity have been synthesized through the co-assembly of sodium N-lauroyl sarcosinate and copper ions. rsc.orgrsc.org These materials exhibit catalytic activity and follow typical Michaelis-Menten kinetics. rsc.org Furthermore, substrate surfaces can be functionalized using a derivatizing composition containing a mixture of silanes. This allows for the attachment of molecular moieties of interest, which is relevant in fields like solid-phase synthesis of oligomer arrays. google.com

Fluorescent Derivatization for Analytical Applications

The quantitative analysis of this compound, a salt of the N-methylated amino acid sarcosine, in various matrices, particularly biological samples, often necessitates highly sensitive and selective analytical methods due to its typically low concentrations. Fluorescent derivatization, a technique that involves attaching a fluorescent tag to the target analyte, is a widely employed strategy to enhance detection sensitivity in techniques like high-performance liquid chromatography (HPLC). This approach converts the non-fluorescent sarcosine into a highly fluorescent derivative, allowing for its precise quantification even at trace levels.

A variety of fluorescent labeling reagents have been utilized for the derivatization of sarcosine. These reagents typically react with the secondary amine group of sarcosine to form a stable, fluorescent product. The choice of derivatizing agent and the optimization of reaction conditions are critical for achieving high reaction efficiency, good derivative stability, and optimal fluorescence characteristics.

One prominent method involves the use of levofloxacin acyl chloride (L-OAC) as a pre-column derivatizing reagent for HPLC with fluorescence detection. oup.comnih.govairitilibrary.com The reaction between sarcosine and L-OAC, carried out in a basic medium, results in a highly fluorescent derivative that can be readily detected. oup.com This method has demonstrated good sensitivity and selectivity for sarcosine analysis in human urine. oup.comnih.gov The resulting derivative exhibits favorable fluorescence properties with excitation and emission maxima at 290 nm and 460 nm, respectively, allowing for selective detection with minimal background interference. oup.comnih.gov

Another commonly used derivatizing agent is 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) . nih.govbiotium.com NBD-Cl is a non-fluorescent compound that reacts with primary and secondary amines to yield intensely fluorescent products. nih.govbiotium.com The alkylation of sarcosine with NBD-Cl produces a fluorescent tag suitable for sensitive detection. nih.gov The fluorescence of NBD derivatives is notably influenced by the polarity of the solvent, with maximum quantum yield observed in less polar environments. nih.gov The reaction product of NBD-Cl with secondary amines typically exhibits excitation and emission maxima around 485 nm and 540 nm, respectively. biotium.com

The derivatization of secondary amino acids like sarcosine can also be achieved using 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) , often in conjunction with ortho-phthaldialdehyde (OPA) for the simultaneous analysis of primary and secondary amino acids. thermofisher.com While OPA reacts with primary amines, FMOC-Cl derivatizes secondary amines, enabling a comprehensive amino acid profile analysis. thermofisher.com

Furthermore, novel fluorescent probes have been developed for sarcosine detection. For instance, a sensor based on surface-cobalt-doped fluorescent carbon quantum dots (Co-CDs) has been designed for the sensitive detection of sarcosine through a fluorescence resonance energy transfer (FRET) mechanism. tandfonline.comnih.gov This system operates on a 'turn-on' fluorescence response in the presence of sarcosine. tandfonline.comnih.gov Another approach utilizes a terbium/copper co-functionalized metal-organic framework (MOF) as a luminescent probe for the selective and rapid detection of sarcosine in urine. rsc.org

The selection of an appropriate internal standard is crucial for accurate quantification in chromatographic methods. For the analysis of amino acids using OPA/FMOC derivatization, norvaline and sarcosine itself have been used as internal standards. researchgate.net In the case of levofloxacin acyl chloride derivatization, iminodiacetic acid has been employed as an internal standard.

The optimization of derivatization conditions, including pH, temperature, reaction time, and reagent concentration, is paramount for achieving reproducible and accurate results. For the L-OAC method, the derivatization is typically performed at a pH of 9.5 and a temperature of 70°C for 25 minutes. oup.com

The following tables summarize the key research findings for the fluorescent derivatization of sarcosine for analytical applications.

Table 1: Fluorescent Derivatization Reagents and Conditions for Sarcosine Analysis

| Derivatizing Reagent | Reaction Conditions | Internal Standard | Analytical Method |

| Levofloxacin acyl chloride (L-OAC) | pH 9.5 (Sodium borate buffer), 70°C, 25 min | Iminodiacetic acid | HPLC-FLD |

| 4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) | Basic medium (e.g., sodium bicarbonate) | Not specified | HPLC-FLD |

| 9-Fluorenylmethyloxycarbonyl chloride (FMOC-Cl) | Alkaline pH | Norvaline | HPLC-FLD |

| Cobalt-doped Carbon Dots (Co-CD) | Phosphate buffer saline (pH 7.4) | Not applicable | FRET-based sensor |

| Tb³⁺/Cu²⁺ co-functionalized MOF | Not specified | Not applicable | Luminescent probe |

This table provides a summary of various fluorescent derivatization reagents and the conditions used for the analysis of sarcosine.

Table 2: Analytical Performance of Fluorescent Derivatization Methods for Sarcosine

| Derivatizing Reagent | Excitation (λex) | Emission (λem) | Linearity Range | Limit of Detection (LOD) |

| Levofloxacin acyl chloride (L-OAC) | 290 nm | 460 nm | 0.5–20.0 µM | 0.1 µM (8.9 ng/mL) |

| 4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) | ~485 nm | ~540 nm | Not specified | Subnanomolar concentrations |

| 9-Fluorenylmethyloxycarbonyl chloride (FMOC-Cl) | Not specified | Not specified | Not specified | Not specified |

| Cobalt-doped Carbon Dots (Co-CD) | Not specified | Not specified | 0–10 µM | 1.54 µM |

| Tb³⁺/Cu²⁺ co-functionalized MOF | Not specified | Not specified | Not specified | Low detection limit reported |

This table outlines the analytical performance characteristics of different fluorescent derivatization methods for the quantification of sarcosine.

Interfacial and Aggregation Phenomena in Solution Chemistry

Micellization Behavior and Critical Micelle Concentration (CMC)

Sodium N-lauroyl sarcosinate (SLS) molecules, possessing a hydrophobic lauroyl tail and a hydrophilic sarcosinate headgroup, self-assemble into spherical micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC). nih.gov The reported CMC value for SLS typically falls within the range of 0.009 to 0.014 M, though this can vary depending on the measurement technique used. researchgate.net One source specifies a CMC of 14.57 mM at 30°C, while another indicates a value of 14.6 mM at 20-25°C. sigmaaldrich.commpbio.com The process of micellization is spontaneous, as indicated by the negative Gibbs free energy of micellization (ΔG°m). jocpr.comajchem-a.com

The formation of micelles involves a change in the molecular conformation of sodium N-acyl sarcosinates. The trans configuration of the surfactant molecule is more stable and favorable within the micelle structure compared to the cis configuration, which is more prevalent in the monomeric state. researchgate.net This transition from cis to trans isomers is most pronounced in the narrow concentration range where micellization begins. researchgate.net

Influence of Salt Concentration on CMC

The addition of salts to a solution of sodium sarcosinate has a significant impact on its CMC. Generally, increasing the salt concentration leads to a decrease in the CMC. nih.govacs.orgekb.eg This effect is attributed to the shielding of the electrostatic repulsion between the anionic head groups of the surfactant molecules by the salt's cations. ekb.egyeserchem.com This reduction in repulsion facilitates the aggregation of surfactant molecules into micelles at lower concentrations. yeserchem.com

The magnitude of this effect depends on the nature of the salt. For instance, the addition of magnesium chloride (MgCl₂) causes a more abrupt decrease in the CMC of sodium N-dodecanoyl sarcosinate (SDDS) compared to sodium sulfate (Na₂SO₄). nih.govacs.org This is due to the higher positive charge density of the Mg²⁺ ion compared to the Na⁺ ion, leading to more effective charge shielding at the micelle's Stern layer. nih.govacs.orgresearchgate.net While acyl sarcosinates do thicken to a small extent with the addition of salt, their responsiveness is less pronounced compared to other anionic surfactants like sodium lauryl sulfate. yeserchem.com

The following table illustrates the effect of different salt concentrations on the CMC of Sodium N-Dodecanoyl Sarcosinate (SDDS) at 298 K, as determined by tensiometry.

This data is derived from studies on the physicochemical interactions of salts with sodium N-dodecanoyl sarcosinate. nih.govacs.org

Effect of Temperature on Micelle Formation

Temperature has a dual effect on the micellization of this compound. An increase in temperature can decrease the hydration of the hydrophilic head group, which favors micelle formation. jocpr.com Conversely, it can also disrupt the structured water molecules surrounding the hydrophobic tail, which disfavors micellization. jocpr.com

Studies on sodium lauroyl sarcosinate (SLS) have shown that the CMC tends to increase with rising temperatures in the range of 288.15 K to 318.15 K. jocpr.com However, another study on SLS observed that the CMC first decreased to a minimum at 303.15 K and then increased with a further rise in temperature. ajchem-a.comindexcopernicus.com This suggests a complex interplay of factors where the micellization process can be entropy-driven at lower temperatures and enthalpy-driven at higher temperatures. ajchem-a.com The free energy of micellization (ΔG°m) has been observed to be negative across the studied temperature ranges, indicating the spontaneity of the process. jocpr.comajchem-a.com

The following table shows the critical micelle concentration (CMC) of sodium lauroyl sarcosinate (SLS) in water at different temperatures.

This data is based on conductometric studies of the micellization behavior of SLS. ajchem-a.comindexcopernicus.com

Formation of Spherical Micelles and Other Aggregate Structures

In aqueous solutions, sodium N-lauroyl sarcosinate (SLS) typically forms small, spherical micelles. nih.govresearchgate.net The shape of the micelles can be predicted by the packing parameter, which for sodium N-dodecanoyl sarcosinate (SDDS) in the presence of various salts, was found to be much lower than 0.333, confirming the formation of spherical micelles. nih.gov However, under certain conditions and in the presence of other surfactants, this compound can participate in the formation of more complex aggregate structures. For instance, mixtures of SLS with certain cationic surfactants like N-cetylpyridinium chloride can lead to the coexistence of disk-like micelles and pH-responsive unilamellar vesicles. iitkgp.ac.in

Dynamic Surface Tension and Adsorption Kinetics at Interfaces

The adsorption of this compound molecules at the air-water interface is a dynamic process that lowers the surface tension of the solution. iitkgp.ac.in The rate at which these molecules adsorb is crucial in processes involving fast surface creation. The adsorption kinetics are generally considered to be diffusion-limited, meaning the rate is controlled by the diffusion of surfactant monomers from the bulk solution to the interface. uva.nlacs.org The presence of salt can significantly slow down these kinetics, not necessarily by altering the adsorption barrier, but by lowering the monomer concentration (CMC) and increasing the role of micelle diffusion. uva.nl Studies comparing the dynamic surface tension of sodium 2-laurylamido isobutyrate and sodium N-lauroyl sarcosinate have provided insights into their respective molecular adsorption behaviors. dntb.gov.ua

Mixed Micelle and Vesicle Formation with Co-surfactants

This compound can form mixed micelles and vesicles when combined with other surfactants, often leading to synergistic effects. wikipedia.orgatamanchemicals.com For example, mixing equal parts of sodium lauroyl sarcosinate with the non-ionic surfactant sorbitan monolaurate in water resulted in the formation of micelle-like aggregates, even though neither surfactant formed micelles on its own under those conditions. wikipedia.orgatamanchemicals.com Similarly, pH-sensitive vesicles can be prepared by combining sodium lauroyl sarcosinate with water-insoluble amphiphiles like 1-decanol. wikipedia.orgatamanchemicals.comnih.gov The formation of these vesicles is driven by the packing of the co-surfactant's acyl chains with those of the sarcosinate, increasing the hydrophobic volume. nih.gov

Interactions with cationic surfactants are particularly noteworthy. Strong interactions between sodium N-lauroylsarcosinate and N-alkylpyridinium chlorides have been observed, leading to the spontaneous formation of stable, pH-responsive vesicles in aqueous mixtures. hep.com.cn

Synergistic Effects in Mixed Surfactant Systems (e.g., with Cocamidopropyl Betaine)

A significant synergistic effect is observed when sodium lauroyl sarcosinate (SLS) is mixed with the zwitterionic surfactant cocamidopropyl betaine (CAPB). hep.com.cnscribd.comyeserchem.com This combination can lead to the formation of wormlike micelles, resulting in superior surface activity and a significant increase in the viscosity of the solution compared to the individual surfactants. hep.com.cnscribd.com The strongest synergistic effects and wormlike micelle structures are typically observed at a 1:1 molar ratio of CAPB to SLS, at a slightly acidic pH (around 4.6-5.3), and at a high total surfactant concentration. scribd.comgoogle.com This synergistic interaction, driven by electrostatic forces between the anionic sarcosinate and the cationic group of the zwitterionic betaine, is highly effective for thickening personal care formulations. google.comresearchgate.net

pH-Responsive Vesicle Preparation

Sodium lauroyl sarcosinate, an anionic surfactant derived from the natural amino acid sarcosine, possesses properties that enable the formation of pH-sensitive vesicles. atamanchemicals.comchemicalbook.com The key to this responsiveness lies in its molecular structure, which includes a hydrophobic 12-carbon lauroyl chain and a hydrophilic carboxylate head group. atamanchemicals.comchemicalbook.comwikipedia.org The carboxylate group has a pKa of approximately 3.6. atamanchemicals.comchemicalbook.comwikipedia.org Consequently, in aqueous solutions with a pH above 5.5, this group is deprotonated and negatively charged, whereas at a more acidic pH, it becomes protonated and neutral. atamanchemicals.comchemicalbook.comwikipedia.org

This pH-dependent charge allows for the preparation of responsive vesicular systems. atamanchemicals.comchemicalbook.com Such vesicles can be formulated by combining sodium lauroyl sarcosinate with other amphiphilic molecules, such as cationic surfactants or water-insoluble amphiphiles like 1-decanol. atamanchemicals.comwikipedia.orgatamanchemicals.com The transition between charged and neutral states under different pH conditions alters the packing parameters of the surfactant mixture, triggering the self-assembly or disassembly of vesicular structures.

Research has also explored novel sarcosinate anionic surfactants with longer hydrocarbon tails, such as the C22-tailed 2-(N-erucacyl-N-methyl amido) acetate (EMAA). researchgate.net This compound demonstrates a pH-controllable transition from micelles to vesicles (MVT), highlighting the versatility of the sarcosinate head group in designing smart, stimuli-responsive materials. researchgate.net The rheological properties of these solutions are significantly influenced by pH, among other factors like concentration and temperature. researchgate.net

| Property | Value/Description | References |

| Active Group | Carboxylate | atamanchemicals.comchemicalbook.comwikipedia.org |

| pKa | ~3.6 | atamanchemicals.comchemicalbook.comwikipedia.org |

| pH for Negative Charge | > 5.5 | atamanchemicals.comchemicalbook.comwikipedia.org |

| Vesicle Co-Amphiphiles | Cationic surfactants, water-insoluble amphiphiles (e.g., 1-decanol) | atamanchemicals.comwikipedia.orgatamanchemicals.com |

| Stimulus for Vesicle Formation | pH change | researchgate.net |

Interaction with Biomacromolecules and Biological Membranes

This compound's amphiphilic nature drives its interaction with complex biological structures, including proteins and cellular membranes.

Protein-Surfactant Binding Interactions and Denaturation

Sodium lauroyl sarcosinate, often referred to as Sarkosyl, is recognized as an anionic surfactant with protein denaturing capabilities. atamanchemicals.comnih.gov The denaturation process initiated by anionic detergents like Sarkosyl is a multi-step phenomenon. nih.gov It begins with the electrostatic interaction between the negatively charged carboxylate head group of the surfactant and the positively charged basic amino acid residues on the protein surface. nih.gov Following this initial binding, the hydrophobic tails of the surfactant molecules penetrate the protein's hydrophobic core, leading to the disruption of its native tertiary structure. nih.gov

While effective as a denaturant, Sarkosyl is sometimes considered a milder alternative to sodium dodecyl sulfate (SDS). nih.gov It has been effectively used to solubilize proteins from inclusion bodies—dense aggregates of misfolded protein often formed during recombinant protein expression in bacteria. nih.govlabome.com Sarkosyl can extract active proteins from these aggregates, which can then be refolded into their functional forms. nih.gov This suggests that while it disrupts non-native aggregates and can denature proteins, its interactions may be more reversible or less harsh than stronger detergents like SDS, which often leads to irreversible aggregation upon removal. labome.com The interaction between amino acid-based surfactants and proteins is fundamental to understanding processes like protein unfolding and denaturation, which are influenced by factors such as pH, temperature, and surfactant chain length. acs.org

Modulation of Amyloid Fibril Formation

The interaction of sodium lauroyl sarcosinate with proteins can also modulate the formation of amyloid fibrils, which are implicated in several neurodegenerative diseases. tandfonline.comcncb.ac.cnnih.gov A detailed study on hen egg white lysozyme (HEWL) provides specific insights into this process. tandfonline.comcncb.ac.cntandfonline.com

At an alkaline pH of 9.0, where HEWL is positively charged (isoelectric point ~11.1), Sarkosyl was found to promote the formation of amyloid fibrils within a specific concentration range. tandfonline.comresearchgate.net This effect was observed at Sarkosyl concentrations between 0.9 mM and 3.0 mM. tandfonline.comcncb.ac.cnnih.gov However, at higher concentrations (from 3.0 mM to 20.0 mM), fibril formation was not observed. tandfonline.comcncb.ac.cnnih.gov Furthermore, at a more alkaline pH of 13.0, Sarkosyl was unable to induce any aggregation in HEWL. tandfonline.comcncb.ac.cn

The mechanism for this modulation involves both electrostatic and hydrophobic interactions. tandfonline.comresearchgate.net The negatively charged carboxylate group of Sarkosyl interacts with the positively charged surface of the HEWL molecules, while the 12-carbon hydrophobic tail also plays a crucial role. tandfonline.comresearchgate.net These interactions are believed to neutralize surface charges and induce conformational changes that lead to the formation of β-sheet-rich amyloid structures. tandfonline.com The study confirmed these findings using a variety of biophysical techniques, including Thioflavin T (ThT) fluorescence, circular dichroism (CD) spectroscopy, and atomic force microscopy (AFM). tandfonline.comtandfonline.com

Effect of Sodium Lauroyl Sarcosinate (Sarkosyl) on HEWL Fibrillogenesis at pH 9.0

| Sarkosyl Concentration | Observation | References |

|---|---|---|

| 0 mM (Control) | No significant fibril formation | tandfonline.com |

| 0.9 mM - 3.0 mM | Promotion of amyloid fibril formation | tandfonline.comcncb.ac.cnnih.gov |

| > 3.0 mM - 20.0 mM | No amyloid fibril formation observed | tandfonline.comcncb.ac.cnnih.gov |

Disruptive Effects on Bacterial Outer Membranes

Sodium lauroyl sarcosinate exhibits significant disruptive effects on bacterial membranes. Studies on Gram-negative bacteria like Escherichia coli and Pseudomonas cepacia have demonstrated the selective action of this detergent. microbiologyresearch.orgnih.govnih.gov

In E. coli, Sarkosyl was found to selectively solubilize the inner cytoplasmic membrane while leaving the outer membrane largely intact, a property that has been utilized in protocols for separating the two membranes. nih.gov The presence of magnesium ions (Mg²⁺) was noted to provide partial protection to the cytoplasmic membrane from being dissolved by the detergent. nih.gov

Research on P. cepacia showed that Sarkosyl disrupts the outer membrane, increasing its permeability. microbiologyresearch.orgnih.govcapes.gov.br This was demonstrated using fluorescent probes, where Sarkosyl treatment led to the release of the probe 3,3′-dipentyloxacarbocyanine iodide (CC5) from labeled cells and altered the fluidity of the outer membrane. microbiologyresearch.orgcapes.gov.br The disruptive effect on the P. cepacia outer membrane was observed to be more pronounced at a lower (acidic) pH. microbiologyresearch.orgnih.gov

Table of Mentioned Compounds

| Compound Name | Abbreviation / Other Name |

|---|---|

| This compound | Sodium lauroyl sarcosinate, Sarkosyl |

| Hen Egg White Lysozyme | HEWL |

| Sodium Dodecyl Sulfate | SDS |

| 2-(N-erucacyl-N-methyl amido) acetate | EMAA |

| 1-decanol | |

| 3,3′-dipentyloxacarbocyanine iodide | CC5 |

| Thioflavin T | ThT |

| Magnesium | Mg |

| Tris | |

| 6-anilino-1-naphthalenesulphonic acid | |

| 2-p-toluidinylnaphthalene-6-sulphonate | |

| 3-(N-morpholino)propanesulphonic acid |

Applications in Advanced Materials Science and Engineering

Role as a Surfactant in Emulsions and Foams

Sodium N-acyl sarcosinates function as effective surfactants, capable of reducing the surface tension of a liquid, which allows for the mixing of otherwise immiscible substances like oil and water. worldscientific.comatamanchemicals.com This makes them valuable as emulsifying agents for the formation of finely dispersed and stable emulsions. worldscientific.compaulaschoice.co.uk Their amphiphilic nature, consisting of a hydrophobic fatty acid chain and a hydrophilic carboxylate headgroup, enables this action. atamanchemicals.comatamanchemicals.com Research has demonstrated their utility in creating microemulsions of fatty acids and water, particularly when used with a short-chain alcohol as a cosurfactant. chalmers.se

Foaming Properties and Foam Stability

Derivatives such as sodium lauroyl sarcosinate are recognized for their excellent foaming capabilities, producing a rich, stable, and creamy foam. aako.nlatamanchemicals.comfengchengroup.com The stability of the foam is notably dependent on the pH of the system. aako.nlatamanchemicals.comresearchgate.net Research indicates that foam stability is significantly better in a weakly acidic environment, typically between pH 5.5 and 6.5, compared to alkaline conditions. aako.nlatamanchemicals.comresearchgate.net At a pH of around 6.3, the foam is characterized by slow draining and high stability, whereas at a pH of 8.5, it becomes unstable and drains quickly. researchgate.net These surfactants also display synergistic foam-stabilizing properties when combined with other surfactants, such as alkyl ether sulphates. aako.nl Interestingly, unlike some other surfactants, the foam stability of sarcosinate-based systems appears to be largely unaffected by the presence of various salts. chalmers.se

Viscosity Modulation in Surfactant Systems

Sodium sarcosinate derivatives act as viscosity-controlling agents in liquid formulations. worldscientific.com On their own, they may only thicken a solution slightly with the addition of salt. yeserchem.com However, their primary role in viscosity modulation is realized in mixed surfactant systems. Significant viscosity increases are achieved through the formation of worm-like micelles, which occurs when this compound is combined with co-surfactants. chalmers.seresearchgate.net

Common co-surfactants include cocamidopropyl hydroxysultaine (CAHS) and various nonionic surfactants like fatty alcohols. researchgate.netacs.org The final viscosity of these systems is highly dependent on factors such as the mass ratio of the surfactants and the pH. researchgate.netacs.org For instance, studies on a mixture of sodium lauroyl sarcosinate (SLSar) and CAHS have shown a distinct relationship between pH and viscosity. chalmers.se The addition of other agents, such as the cationic surfactant cetyltrimethylammonium chloride (CTAC), can also be an effective method for thickening these systems. researchgate.net This thickening is attributed to a combination of a high plateau modulus and a long relaxation time in the micellar system. researchgate.net

| System | Condition | Effect on Viscosity | Reference |

|---|---|---|---|

| Sodium Lauroyl Sarcosinate (SLSar) only | Addition of salt | Thickens slightly | yeserchem.com |

| SLSar + Cocamidopropyl Hydroxysultaine (CAHS) | Varying pH and surfactant ratio | Significant viscosity increase due to worm-like micelle formation | chalmers.seresearchgate.net |

| SLSar + N-dodecylpyrrolidone (C12P) | Addition of C12P at pH 7.2 | Strong viscosity increase | chalmers.se |

| SLSar + CAHS + Nonionic Cosurfactants (e.g., fatty alcohols) | Addition of nonionic cosurfactants | Viscosity increase up to 350 times that of the system without the additive | acs.org |

| SLSar + CAHS + Cetyltrimethylammonium chloride (CTAC) | Addition of CTAC | Effective thickening | researchgate.net |

Polymer-Surfactant Interactions and Film Formation

The interaction between polymers and surfactants like this compound is crucial for creating functional materials, including films. researcher.life These interactions, driven by electrostatic and hydrophobic forces, can alter the properties of the combined system. researcher.life A notable example is the creation of films from polyvinylpyrrolidone (PVP), a water-soluble polymer, by incorporating sodium lauroyl sarcosinate (SLS). researcher.lifeufv.br These composite films are typically prepared using a casting method from aqueous solutions. researcher.lifeufv.br Spectroscopic analysis suggests a direct interaction between the surfactant and the polymer, leading to a reorientation of the carbonyl group on the surface of the PVP film. ufv.br

Influence on Thermal and Optical Properties of Polymer Films

The addition of sodium lauroyl sarcosinate to polymer films significantly modifies their thermal and optical characteristics. ufv.br In studies of PVP/SLS films, the incorporation of the surfactant was found to have a plasticizing effect, increasing the mobility of the polymer chains. researcher.lifeufv.br

Thermal Properties: Thermogravimetric analysis (TGA) has shown that the thermal stability of PVP films decreases upon the addition of SLS. ufv.brufv.br Differential scanning calorimetry (DSC) further reveals that the glass transition temperature (Tg) of the PVP film decreases as the concentration of SLS increases, confirming the plasticizing effect of the surfactant. researcher.lifeufv.br

Optical Properties: The optical transparency of PVP films is also affected. The addition of SLS leads to an increase in the opacity of the films. researcher.lifeufv.br

| Property | Observation with Addition of Sodium Lauroyl Sarcosinate (SLS) to PVP Film | Reference |

|---|---|---|

| Thermal Stability (TGA) | Decreased | ufv.brufv.br |

| Glass Transition Temp. (Tg) | Decreased (SLS acts as a plasticizer) | researcher.lifeufv.br |

| Opacity | Increased | researcher.lifeufv.br |

| Moisture Absorption | Increased | researcher.lifeufv.br |

Corrosion Inhibition and Metal Surface Modification

N-acyl sarcosinate derivatives have been identified as effective corrosion inhibitors for various metals, including carbon steel and cobalt. atamanchemicals.comfengchengroup.comampp.org The protective mechanism is complex but generally involves the formation of a protective film on the metal surface. worldscientific.comfengchengroup.com This film acts as a barrier, slowing down corrosive phenomena. ampp.org

For carbon steel in neutral saline solutions, sodium N-lauroyl sarcosinate (NLS) functions as an anodic inhibitor. worldscientific.comampp.org Its protective action is thought to result from the precipitation of an insoluble ferric salt or complex on the anodic areas of the steel. worldscientific.comampp.org The effectiveness of this inhibition can be dependent on hydrodynamic conditions, with performance being favored by high stirring speeds in certain environments. ampp.org In cases of galvanic corrosion between carbon steel and stainless steel, sodium N-lauroyl sarcosinate has been shown to inhibit the process by increasing the corrosion potential and resistance of the carbon steel. worldscientific.comworldscientific.com It is also used in chemical mechanical polishing (CMP) to prevent corrosion on workpieces by forming a protective layer. fengchengroup.com

| Metal | Environment | Inhibitor | Observed Effect | Reference |

|---|---|---|---|---|

| Type 1518 Carbon Steel | Neutral saline solutions (NaCl, Na₂SO₄) | Sodium N-lauroyl sarcosinate (NLS) | Inhibited generalized and localized corrosion, particularly at high flow rates. Acts as an anodic inhibitor. | ampp.orgosti.gov |

| Carbon Steel (in galvanic couple with Stainless Steel) | 1% NaCl solution | Sodium N-lauroyl sarcosinate | Increased corrosion potential and resistance of the carbon steel, inhibiting the anodic reaction strongly. | worldscientific.comworldscientific.com |

| Carbon Steels | Seawater | Sodium lauroyl sarcosine (mixed with Sodium Tungstate) | Mixed inhibitor showed better performance than tungstate alone. | mdpi.com |

| Metal Workpiece (e.g., Cobalt) | Chemical Mechanical Polishing (CMP) | Sarcosine compounds | Forms a protective film to prevent corrosion during polishing. | fengchengroup.com |

Application in Mineral Processing and Flotation Technologies

This compound derivatives serve as novel and effective reagents in the field of mineral processing, specifically in froth flotation. atamanchemicals.comfengchengroup.com They are used as collectors, which are surfactants that selectively adsorb onto the surface of specific minerals, rendering them hydrophobic so they can attach to air bubbles and be floated away from unwanted gangue minerals. diva-portal.org

Research has shown that sodium N-lauroyl sarcosinate (SNLS) can be used as a highly selective collector for the separation of calcite from apatite without the need for a depressant. diva-portal.org The mechanism involves the chemical bonding of SNLS to the mineral surfaces to form chelates, with a greater affinity and adsorption quantity observed on the calcite surface. diva-portal.org In other applications, sodium lauroyl sarcosinate has been successfully used as a collector for the rare earth mineral bastnaesite, with its efficiency enhanced by the presence of lead ions as modifiers. researchgate.net A derivative, sodium oleoyl sarcosinate, has also been employed as a collecting agent in reverse flotation circuits for processing borogypsum. atamanchemicals.com

| Application | Sarcosinate Derivative | Role | Minerals Targeted | Key Finding | Reference |

|---|---|---|---|---|---|

| Apatite-Calcite Separation | Sodium N-lauroyl sarcosinate (SNLS) | Selective Collector | Calcite (for flotation) from Apatite | Exhibits much better selectivity and stronger affinity for calcite over apatite. | diva-portal.org |

| Bastnaesite Flotation | Sodium lauroyl sarcosinate (SLAS) | Collector | Bastnaesite (rare earth mineral) | Effectively collects bastnaesite; performance is promoted by Pb ion modification. | researchgate.net |

| Borogypsum Processing | Sodium oleoyl sarcosinate | Collecting Agent | Reverse flotation of gypsum and silicon | Used in a reverse flotation circuit to produce gypsum and silicon from waste material. | atamanchemicals.com |

| Fluorite-Scheelite Separation | Sodium N-lauroylsarcosinate (SNLS) | Collector | Fluorite from Scheelite | Used as a novel collector for the separation of fluorite. | researchgate.net |

Selective Collector for Mineral Separation (e.g., Dolomite and Apatite)

Sodium N-lauroylsarcosinate (SNLS), an amino acid-based surfactant derived from sarcosine, has demonstrated high efficacy as a selective flotation collector for the separation of dolomite from apatite in calcareous phosphate ores. mdpi.comresearch-nexus.netresearchgate.net Froth flotation is a critical beneficiation technique, and the effectiveness of a collector in selectively rendering one mineral hydrophobic while leaving another hydrophilic is paramount for successful separation.

Research has shown that SNLS exhibits a strong preference for adsorbing onto the surface of dolomite and calcite over apatite. mdpi.comresearchgate.net This selectivity is crucial because traditional fatty acid collectors often struggle to differentiate between these calcium-containing minerals, leading to poor separation efficiency. researchgate.netafricaresearchconnects.com The performance of SNLS is influenced by several factors, including pH and collector concentration. Studies have identified a pH of 10 as optimal for achieving the maximum difference in floatability between the minerals. mdpi.comresearch-nexus.netresearchgate.net At this pH and with an SNLS concentration of 0.05 mmol/L, a floatability difference of up to 83% between single dolomite and apatite minerals has been recorded. mdpi.comresearch-nexus.netresearchgate.net

The effectiveness of SNLS has been validated through single mineral, binary mixed mineral, and natural ore flotation experiments. When compared to the standard collector sodium oleate (NaOL), SNLS shows significantly higher selectivity for dolomite. mdpi.com For instance, in treating a natural phosphate ore containing 25.8% P₂O₅ and 5.16% MgO, the use of SNLS (0.2 mmol/L at pH 10) yielded a concentrate with an upgraded P₂O₅ content of 30.9% and a reduced MgO content of just 0.79%. mdpi.comresearch-nexus.netresearchgate.net This demonstrates its potential to enhance the quality of phosphate concentrates by effectively removing magnesium-rich gangue minerals like dolomite.

The table below summarizes the key findings from flotation experiments using Sodium N-lauroylsarcosinate (SNLS) as a selective collector.

Table 1: Flotation Performance of SNLS in Mineral Separation

| Parameter | Mineral System | Conditions | Result | Reference |

|---|---|---|---|---|

| Max. Floatability Difference | Single Dolomite vs. Apatite | pH 10, 0.05 mmol/L SNLS | 83% | mdpi.comresearch-nexus.net |

| Max. Floatability Difference | Single Calcite vs. Apatite | pH 10 | 86% | researchgate.net |

| Natural Ore Upgrading | Phosphate Ore | pH 10, 0.2 mmol/L SNLS | P₂O₅ increased from 25.8% to 30.9%; MgO decreased from 5.16% to 0.79% | mdpi.comresearch-nexus.netresearchgate.net |

| Binary Mixture Separation | Apatite/Dolomite (1:1) | pH 10, 0.2 mmol/L SNLS | P₂O₅ grade increased from 16.5% to 22.3%; MgO content decreased from 10.8% to 5.2% | mdpi.com |

Adsorption Mechanisms on Mineral Surfaces

The selective performance of Sodium N-lauroylsarcosinate (SNLS) as a mineral collector is rooted in its specific adsorption mechanism on different mineral surfaces. mdpi.com The SNLS molecule is amphiphilic, featuring a hydrophobic 12-carbon lauroyl tail and a hydrophilic head group containing both an amide and a carboxylate group. researchgate.netwikipedia.org This dual-functional head group is key to its selective interaction with mineral surfaces.

Studies utilizing Fourier-transform infrared spectroscopy (FT-IR), zeta-potential measurements, and density functional theory (DFT) calculations have elucidated these mechanisms. mdpi.comresearchgate.netafricaresearchconnects.com It has been demonstrated that SNLS chemically adsorbs (chemisorbs) onto the surfaces of both dolomite and apatite. mdpi.com This adsorption occurs through the formation of chelates between the active oxygen atoms of the amide and carboxyl groups in the SNLS molecule and the calcium (Ca) active sites on the mineral surfaces, creating Ca-NLS complexes. mdpi.comresearchgate.netafricaresearchconnects.com

The selectivity arises because the Ca-reactivity on the surface of dolomite and calcite is higher than on apatite. mdpi.comresearchgate.net This results in a stronger and more significant adsorption of SNLS on dolomite and calcite surfaces. mdpi.comafricaresearchconnects.com FT-IR analysis confirms this preferential adsorption by showing significant shifts in the characteristic bands of the –CON (amide) and –COO⁻ (carboxylate) groups after interaction with dolomite, which are much less pronounced after interaction with apatite. mdpi.com For example, the –CON and –COO⁻ peaks of SNLS shifted from 1633 cm⁻¹ and 1608 cm⁻¹ to 1598 cm⁻¹ and 1562 cm⁻¹ respectively after adsorbing on dolomite, indicating strong chemical bonding. mdpi.com

Zeta-potential measurements further support these findings, showing that the surface charge of dolomite changes significantly in the presence of SNLS, which is indicative of a strong interaction. mdpi.com DFT calculations have also corroborated these experimental results, showing a higher adsorption energy for SNLS on calcite surfaces compared to apatite surfaces. researchgate.netafricaresearchconnects.commdpi.com These calculations suggest that SNLS forms stronger O-Ca bonds on the calcite surface and that the adsorption is less hindered by water molecules, further explaining its superior collecting power for these gangue minerals over the valuable apatite. researchgate.netafricaresearchconnects.commdpi.com

Table 2: Spectroscopic Evidence for SNLS Adsorption Mechanism

| Analytical Technique | Mineral | Observation | Interpretation | Reference |

|---|---|---|---|---|

| FT-IR Spectroscopy | Dolomite | Significant shifts in –CON and –COO⁻ bands (e.g., 1633→1598 cm⁻¹) | Strong chemical adsorption on the dolomite surface | mdpi.com |

| FT-IR Spectroscopy | Apatite | Slight band shifts of –CON and –COO⁻ groups | Weaker chemical adsorption compared to dolomite | mdpi.com |

| Zeta-Potential | Dolomite | Significant change in surface potential in the presence of SNLS | Strong interaction with the dolomite surface | mdpi.com |

| DFT Calculations | Calcite vs. Apatite | Higher adsorption energy of SNLS on calcite surface | Stronger O-Ca bonds formed on calcite; greater affinity | researchgate.netafricaresearchconnects.commdpi.com |

Biomedical and Bioanalytical Research Applications

Application in Protein Purification and Biochemical Assays

Sodium sarcosinate is frequently employed as a surfactant in numerous laboratory procedures, including the purification of proteins and various biochemical assays. atamanchemicals.com Its amphiphilic nature, possessing both a hydrophobic tail and a hydrophilic head, allows it to interact with and solubilize proteins, making them more amenable to analysis. atamanchemicals.com

This compound serves as a powerful detergent in the process of DNA and RNA extraction. atamanchemicals.com It effectively disrupts and dissolves cell walls and membranes, facilitating the release of cellular contents. ebsco.com Specifically, it is used in cell lysis during RNA purification, where it helps to prevent excessive foaming, particularly in concentrated salt solutions. atamanchemicals.com In some DNA extraction methods, such as those utilizing sodium iodide as a chaotropic agent, sodium N-lauroyl sarcosinate is added along with other reagents to separate proteins and lipids from DNA samples. mbpinc.net Its role in solubilizing membrane proteins also makes it beneficial for use in chromatography techniques. atamanchemicals.comatamanchemicals.com

This compound is also utilized in various immunochemical applications, including ELISA and Western blotting. atamanchemicals.comatamanchemicals.com In the context of ELISA, sarcosine extracts of antigens have been shown to be effective in differentiating antibody responses, for instance, between infections from Brucella species and Yersinia enterocolitica O9. nih.gov Studies have demonstrated that these extracts react strongly with specific antibodies, suggesting their utility for the specific detection of infected animals. nih.gov

In Western blotting, this compound is used in the preparation of protein fractions. For example, it is used to separate sarcosyl soluble and insoluble protein fractions for the analysis of major immunogenic proteins. researchgate.net Additionally, it is sometimes included in buffers for protein extraction and as a component in the storage solutions for recombinant proteins used as positive controls in ELISA and Western blot procedures. ptglab.comusbio.net

DNA Extraction and Chromatography

High-Sensitivity Protein Assays and Detection Techniques